5'-Methyl Substitution Position Effect on Synthetic Versatility Versus 4'-Methyl and 6'-Methyl Isomers
The 5'-methyl substitution in CAS 1461714-36-2 provides a strategic advantage in downstream functionalization relative to the 4'-methyl (CAS not provided) and 6'-methyl (CAS 1461714-59-9) positional isomers. While all three isomers share identical molecular formula (C₁₁H₁₃N) and molecular weight (159.23 g/mol), the 5'-position on the indoline ring represents the para-like position relative to the indoline nitrogen—an electronically activated site amenable to electrophilic aromatic substitution and cross-coupling reactions . The 4'-methyl isomer introduces ortho-steric hindrance to the spiro junction that complicates cyclopropanation yields, while the 6'-methyl isomer places the substituent at a meta-like position with reduced electronic activation [1].
| Evidence Dimension | Positional substitution effect on synthetic accessibility |
|---|---|
| Target Compound Data | 5'-methyl substituent at para-like position relative to indoline nitrogen |
| Comparator Or Baseline | 4'-methyl (ortho-like steric hindrance to spiro junction); 6'-methyl (meta-like position, CAS 1461714-59-9) |
| Quantified Difference | Qualitative difference: 5'-position avoids steric congestion at spiro junction while maintaining electronic activation; no direct comparative synthetic yield data available in open literature |
| Conditions | Based on spiro[cyclopropane-1,3'-indoline] scaffold structure-activity relationship analysis |
Why This Matters
Procurement of the 5'-methyl isomer ensures compatibility with established synthetic protocols for spirocyclopropyl indoline elaboration without steric complications inherent to alternative substitution patterns.
- [1] Sampson PB, Liu Y, Forrest B, et al. The discovery of Polo-like kinase 4 inhibitors: design and optimization of spiro[cyclopropane-1,3'[3H]indol]-2'(1'H)-ones as orally bioavailable antitumor agents. Journal of Medicinal Chemistry, 2015, 58(1): 147-169. View Source
